Cas no 2095411-07-5 (2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride)

2-(Azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride is a heterocyclic compound featuring an oxadiazole core functionalized with an azetidine moiety and an isopropyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The oxadiazole scaffold is known for its bioisosteric properties, often contributing to improved metabolic stability and binding affinity in drug design. The azetidine ring introduces conformational rigidity, potentially optimizing target interactions. This compound may serve as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents. Its structural features suggest potential for further derivatization, offering flexibility in synthetic pathways.
2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride structure
2095411-07-5 structure
Product Name:2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride
CAS No:2095411-07-5
MF:C9H16ClN3O2
MW:233.695240974426
MDL:MFCD30730525
CID:5203294
PubChem ID:137838455
Update Time:2025-05-24

2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Azetidin-3-yloxymethyl)-5-propan-2-yl-1,3,4-oxadiazole;hydrochloride
    • 2-[(azetidin-3-yloxy)methyl]-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride
    • CID 137838455
    • 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride
    • MDL: MFCD30730525
    • Inchi: 1S/C9H15N3O2.ClH/c1-6(2)9-12-11-8(14-9)5-13-7-3-10-4-7;/h6-7,10H,3-5H2,1-2H3;1H
    • InChI Key: LYLLKBXIIGEBAG-UHFFFAOYSA-N
    • SMILES: Cl.O(CC1=NN=C(C(C)C)O1)C1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Topological Polar Surface Area: 60.2

2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride Pricemore >>

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Additional information on 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride

Comprehensive Overview of 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride (CAS No. 2095411-07-5)

The compound 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride (CAS No. 2095411-07-5) is a chemically synthesized molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining an azetidine ring with a 1,3,4-oxadiazole core, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a scaffold for designing novel therapeutics, given its ability to interact with biological targets.

One of the key features of 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride is its heterocyclic framework, which is known for enhancing bioavailability and metabolic stability. The presence of the azetidine moiety contributes to its conformational rigidity, while the 1,3,4-oxadiazole ring offers electron-rich sites for molecular interactions. This combination is particularly valuable in the design of kinase inhibitors and GPCR modulators, which are hot topics in current drug discovery trends.

In recent years, the demand for small molecule inhibitors and bioactive heterocycles has surged, driven by the need for targeted therapies in oncology, neurology, and infectious diseases. 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride aligns with these trends, as its structural attributes make it suitable for modulating protein-protein interactions. This has led to its inclusion in high-throughput screening libraries, where it is evaluated for its pharmacokinetic properties and binding affinity.

The synthesis of 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride involves multi-step organic reactions, including cyclization and functional group transformations. Researchers often employ microwave-assisted synthesis or flow chemistry techniques to optimize yield and purity, reflecting the growing emphasis on sustainable and efficient synthetic methods. These advancements are critical for scaling up production while minimizing environmental impact, a priority in modern green chemistry initiatives.

From a structural-activity relationship (SAR) perspective, the propan-2-yl substituent on the 1,3,4-oxadiazole ring influences the compound's lipophilicity, which is a determinant of its membrane permeability. This property is particularly relevant in the context of blood-brain barrier (BBB) penetration, a major challenge in CNS drug development. As such, derivatives of this compound are being explored for their potential in treating neurodegenerative disorders, a field that has seen increased investment due to the rising prevalence of conditions like Alzheimer's and Parkinson's diseases.

Another area of interest is the compound's potential as a prodrug or bioconjugate. The hydrochloride salt form enhances its solubility, making it suitable for formulation in aqueous systems. This is particularly advantageous for intravenous or oral delivery, addressing one of the key hurdles in drug delivery systems. Recent studies have also investigated its compatibility with nanoparticle carriers, a cutting-edge approach to improving therapeutic efficacy and reducing side effects.

In summary, 2-(azetidin-3-yloxy)methyl-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride (CAS No. 2095411-07-5) represents a versatile and pharmacologically relevant compound with broad applicability in modern medicine. Its heterocyclic architecture, combined with its drug-like properties, positions it as a valuable tool for researchers aiming to address unmet medical needs. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in the next generation of targeted therapies and precision medicine.

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